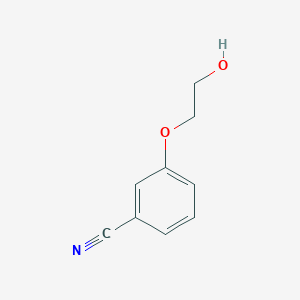

3-(2-Hydroxyethoxy)benzonitrile

Descripción general

Descripción

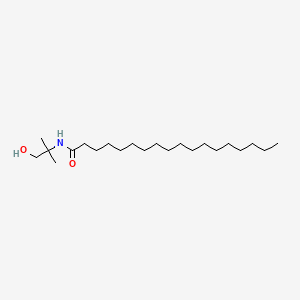

3-(2-Hydroxyethoxy)benzonitrile, also known as HEHBN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. HEHBN is a versatile compound that has been used in a variety of applications, including as a reagent in organic synthesis, as a building block for the synthesis of other compounds, and as a fluorescent probe for biological imaging.

Aplicaciones Científicas De Investigación

Dye-Sensitized Solar Cells

Benzonitrile derivatives, such as 3-(2-Hydroxyethoxy)benzonitrile, have been found beneficial in the field of solar energy, particularly in Dye Sensitized Solar Cells (DSSCs). The low vapor pressure of benzonitrile ensures long-term stability and efficiency in DSSCs. This usage represents an important step toward economical and stable device fabrication for commercial purposes (Latini et al., 2014).

Electrochemical Studies in Aprotic Solution

In electrochemical research, certain hydroxybenzonitrile compounds have demonstrated efficiency as proton donors in aprotic solutions. Their unique reduction properties make them useful for studying the reduction of other compounds in non-aqueous environments (Sokolová et al., 2012).

Phototoxicity in Dermatological Applications

In dermatology, specific benzonitrile derivatives, like 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, have been developed as nonsteroidal androgen receptor antagonists. These compounds are used for sebum control and treating androgenetic alopecia, demonstrating potency, selectivity, and reduced risk of systemic side effects (Li et al., 2008).

Analytical Chemistry and Toxicology

Hydroxybenzonitrile compounds are relevant in analytical chemistry, particularly in assays developed for diagnosing acute poisoning by chlorophenoxy and benzonitrile herbicides. Their detection and measurement in biological specimens are crucial for understanding toxicological impacts (Flanagan & Ruprah, 1989).

Organic Synthesis

In organic synthesis, 2-alkynylbenzonitrile derivatives have shown potential for generating various organic compounds through cyclization reactions. These methods are significant for developing novel synthetic routes in organic chemistry (Wu et al., 1999).

Ionic Liquids and Solvent Studies

Benzonitrile derivatives are useful in studying ionic liquids. Their sensitivity to chemical and electrostatic characteristics makes them suitable probes for monitoring the local structure and solvation in molecular solvents (Zhang et al., 2013).

Biodegradation and Environmental Studies

The study of microbial degradation of aromatic nitriles, including benzonitrile herbicides, has provided insights into degradation pathways, persistent metabolites, and involved degrader organisms. This research is vital for understanding the environmental impact and biodegradation processes of these compounds (Harper, 1977).

Propiedades

IUPAC Name |

3-(2-hydroxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-7-8-2-1-3-9(6-8)12-5-4-11/h1-3,6,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPUMGIECCOLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481146 | |

| Record name | 3-(2-hydroxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57928-93-5 | |

| Record name | 3-(2-hydroxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

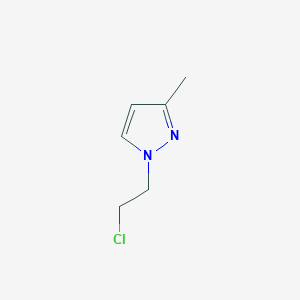

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine](/img/structure/B1610681.png)